molecular formula C10H15FN4 B13331704 (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13331704
M. Wt: 210.25 g/mol
InChI Key: YIPDFACMUHONGW-UHFFFAOYSA-N
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Description

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine is a fluorinated pyrrolidine derivative featuring a pyrimidin-2-ylmethyl substituent. Its molecular structure combines a pyrrolidine ring with a fluorine atom at the 4-position and a methanamine group at the 2-position, linked to a pyrimidine heterocycle. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine and pyrimidine moieties, which are common in bioactive molecules targeting enzymes, receptors, and protein-protein interactions .

Properties

Molecular Formula

C10H15FN4

Molecular Weight

210.25 g/mol

IUPAC Name

[4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C10H15FN4/c11-8-4-9(5-12)15(6-8)7-10-13-2-1-3-14-10/h1-3,8-9H,4-7,12H2

InChI Key

YIPDFACMUHONGW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CN)CC2=NC=CC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pyrimidin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyrimidin-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidin-2-ylmethyl group allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Pyrimidine vs. Thiazole/Oxazole Derivatives
  • [(2S,4S)-4-Fluoro-1-(2-methylthiazol-4-ylmethyl)pyrrolidin-2-yl]methanamine (): Structural Difference: Replaces pyrimidine with a 2-methylthiazole group. Impact: Thiazole’s sulfur atom may enhance lipophilicity, while reduced hydrogen-bonding capacity (vs. pyrimidine’s two nitrogen atoms) could lower binding affinity to targets requiring polar interactions.
  • [(2S,4S)-4-Fluoro-1-(3-methyloxazol-5-ylmethyl)pyrrolidin-2-yl]methanamine (): Structural Difference: Features an oxazole ring instead of pyrimidine. Molecular Weight: 213.25 g/mol (lower than pyrimidine analog due to simpler heterocycle) .
Pyrimidine vs. Aromatic/Aliphatic Substituents
  • {1-[(2-Fluorophenyl)methyl]pyrrolidin-2-yl}methanamine ():

    • Structural Difference : Substitutes pyrimidine with a 2-fluorobenzyl group.
    • Impact : Increased lipophilicity from the aromatic ring may improve membrane permeability but reduce solubility. The absence of heterocyclic nitrogen atoms limits polar interactions .
    • Molecular Weight : 208.28 g/mol .
  • 1-[(2R)-1-(Isopropyl)pyrrolidin-2-yl]methanamine (): Structural Difference: Aliphatic isopropyl group replaces pyrimidine.

Stereochemical and Functional Group Modifications

  • [(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine Dihydrochloride ():

    • Stereochemistry : (2S,4S) configuration shared with some analogs.
    • Functional Group : Oxadiazole introduces a rigid, electron-deficient ring, contrasting with pyrimidine’s electron-rich nature.
    • Salt Form : Dihydrochloride improves aqueous solubility for in vivo applications .
  • ((S)-1-(4-Iodobenzyl)pyrrolidin-2-yl)methanamine ():

    • Substituent : 4-Iodobenzyl group adds steric bulk and heavy atom effects.
    • Impact : Iodine’s polarizability may enhance halogen bonding in target interactions, but increased molecular weight (vs. pyrimidine analog) could affect pharmacokinetics .

Biological Activity

The compound (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine , also known by its CAS number 1820579-92-7, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and possible anti-tumor activities, based on diverse research findings.

PropertyValue
Chemical Formula C10_{10}H15_{15}FN4_{4}
Molecular Weight 210.25 g/mol
IUPAC Name 1-[(2S,4S)-4-fluoro-1-(pyrimidin-2-yl)methyl]pyrrolidin-2-yl]methanamine
PubChem CID 119030870

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including the compound , exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of pyrrolidine derivatives, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli. The results highlighted:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives.
  • Complete eradication of S. aureus and E. coli within 8 hours of exposure to effective concentrations .

Antifungal Activity

Similar to its antibacterial effects, the compound's potential antifungal activity has been explored. Pyrrolidine derivatives have shown varying degrees of efficacy against fungi such as Candida albicans.

Findings on Antifungal Efficacy

In studies focusing on antifungal properties:

  • Compounds exhibited MIC values ranging from 3.125 to 100 mg/mL against C. albicans.
  • The presence of halogen substituents was noted to enhance bioactivity against fungal strains .

Anti-tumor Activity

Emerging research suggests that (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine may possess anti-tumor properties through its action on Class I PI3-kinase enzymes.

The compound has been identified as a selective inhibitor of Class I PI3K isoforms, particularly PI3K-a and -β. This selectivity is crucial for developing therapies targeting uncontrolled cellular proliferation associated with cancer .

Summary of Biological Activities

The table below summarizes the biological activities associated with (4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)methanamine:

Biological ActivityTarget Organisms/SystemsMIC Range (mg/mL)
Antibacterial Staphylococcus aureus, E. coli0.0039 - 0.025
Antifungal Candida albicans3.125 - 100
Anti-tumor Class I PI3K enzymesPotent inhibition

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